molecular formula C8H16O2 B2581416 2-Methyl-2-(oxolan-3-yl)propan-1-ol CAS No. 2098112-97-9

2-Methyl-2-(oxolan-3-yl)propan-1-ol

Cat. No.: B2581416
CAS No.: 2098112-97-9
M. Wt: 144.214
InChI Key: MIJFZNUNQMPJGG-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxolan-3-yl)propan-1-ol is a tertiary alcohol characterized by a hydroxyl group attached to a propanol backbone, with a methyl group and an oxolane (tetrahydrofuran) ring substituted at the 3-position of the oxolane. This structural combination confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced structural rigidity from the oxolane ring.

Properties

IUPAC Name

2-methyl-2-(oxolan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2,6-9)7-3-4-10-5-7/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJFZNUNQMPJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxolan-3-yl)propan-1-ol typically involves the reaction of 2-methylpropan-1-ol with oxirane (ethylene oxide) under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes ring-opening to form the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Methyl-2-(oxolan-3-yl)propan-1-ol can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxolan-3-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

2-Methyl-2-(oxolan-3-yl)propan-1-ol is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in chemical reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. It can also undergo oxidation and reduction reactions, where it either gains or loses electrons, respectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between 2-methyl-2-(oxolan-3-yl)propan-1-ol and related compounds, emphasizing how variations impact physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Differences vs. Target Compound Biological/Physicochemical Impact References
2-Methyl-2-(oxolan-3-yl)propan-1-ol Tertiary alcohol, oxolane-3-yl substituent Reference compound Moderate polarity, receptor binding potential
2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride Amine group replaces hydroxyl, HCl salt Enhanced ionic solubility, altered receptor targets Higher bioavailability in acidic environments
3-(Oxolan-2-yl)propan-1-ol Oxolane-2-yl substituent Positional isomer of oxolane ring Altered stereoelectronic effects, reduced metabolic stability
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol Trifluoroethoxy group replaces oxolane Increased electronegativity, steric bulk Higher lipophilicity, resistance to oxidation
Methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate Ester and amino groups, oxolane-2-yl linkage Broader reactivity (ester hydrolysis, amine binding) Versatile synthetic intermediate
3-[Methyl(propan-2-yl)amino]propan-1-ol Methyl-isopropyl amino group replaces oxolane Enhanced hydrogen-bonding capacity Improved enzyme substrate affinity

Functional Group Variations

  • Hydroxyl vs. Amine Groups: Replacement of the hydroxyl group with an amine (e.g., 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride) increases ionic interactions and solubility in polar solvents but reduces hydrogen-bonding donor capacity, altering biological target specificity .
  • Oxolane Ring Position : The oxolane-2-yl isomer (3-(oxolan-2-yl)propan-1-ol) exhibits distinct stereochemical interactions, leading to differences in metabolic pathways and receptor binding compared to the 3-yl isomer .

Substituent Effects

  • Trifluoroethoxy vs. Oxolane : The trifluoroethoxy group in 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol introduces strong electron-withdrawing effects, enhancing stability against oxidative degradation but reducing compatibility with aqueous biological systems .
  • Amino Alcohols: Compounds like 3-[methyl(propan-2-yl)amino]propan-1-ol demonstrate how branched alkyl chains on amino groups balance lipophilicity and solubility, optimizing pharmacokinetic profiles .

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